

A Technical Guide to the Spectroscopic Profile of 8-Aminoquinolin-6-ol

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Compound of Interest

Compound Name: 8-Aminoquinolin-6-ol

Cat. No.: B1594119

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This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **8-Aminoquinolin-6-ol**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from the closely related parent compound, 8-Aminoquinoline, to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this compound for its identification, characterization, and derivatization.

Introduction: The Significance of 8-Aminoquinolin-6-ol

8-Aminoquinolin-6-ol belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a prominent pharmacophore found in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The introduction of amino and hydroxyl substituents at the 8 and 6 positions, respectively, is expected to significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions. A thorough understanding of its spectroscopic signature is paramount for any research and development involving this compound.

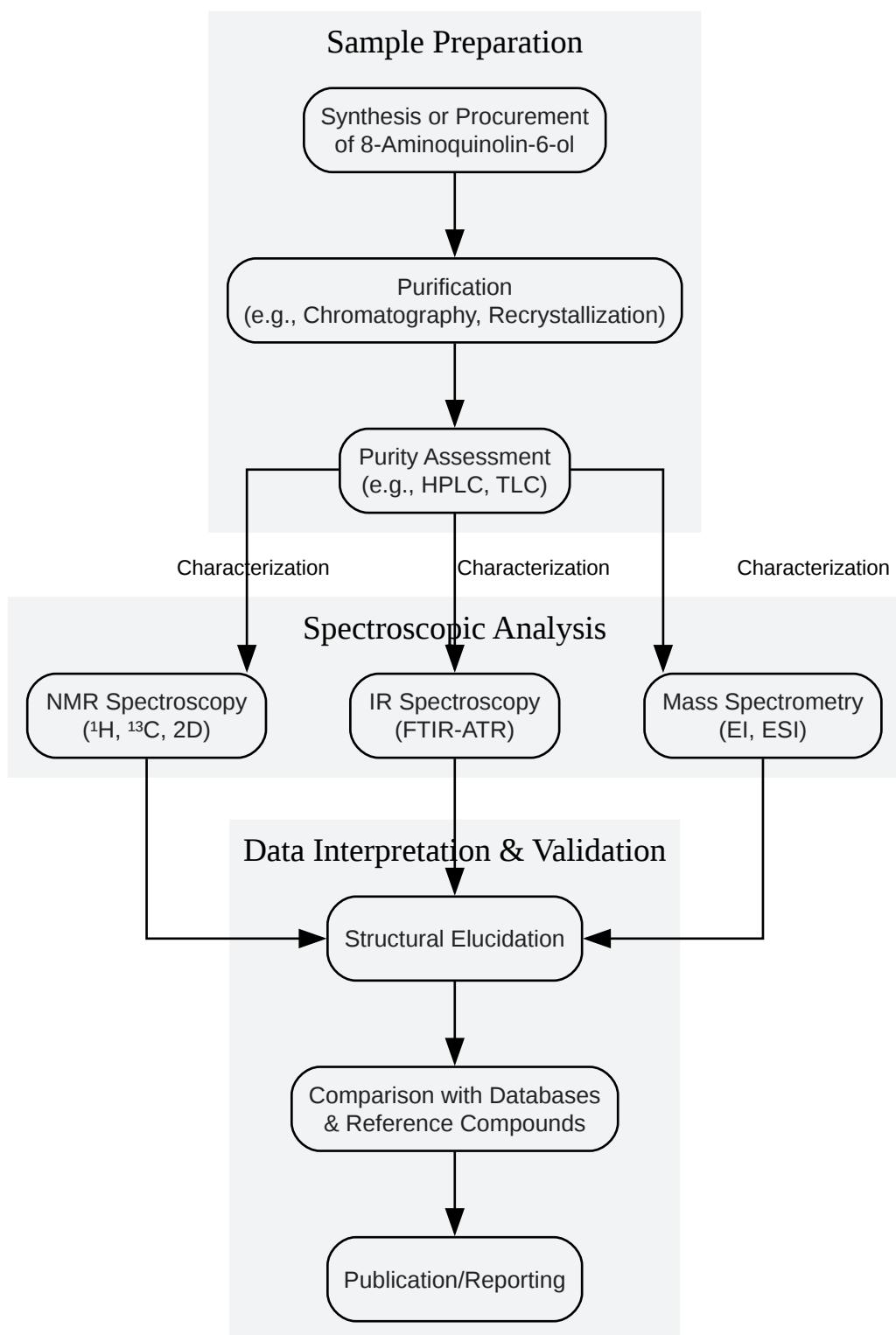
Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in spectroscopic analysis is understanding the molecule's structure. The presence of the aromatic quinoline core, an electron-donating amino group (-NH₂), and an electron-donating hydroxyl group (-OH) will dictate the key features of its NMR, IR, and Mass spectra.

Molecular Properties of **8-Aminoquinolin-6-ol**[1]

Property	Value
Chemical Formula	C ₉ H ₈ N ₂ O
Molecular Weight	160.17 g/mol
CAS Number	7402-16-6
IUPAC Name	8-aminoquinolin-6-ol

The workflow for spectroscopic characterization of a novel or sparsely documented compound like **8-Aminoquinolin-6-ol** follows a logical progression from synthesis/procurement to detailed analysis.

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Caption: General workflow for the synthesis and spectroscopic characterization of **8-Aminoquinolin-6-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **8-Aminoquinolin-6-ol** is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OH groups. For reference, the experimental ¹H NMR data for the parent compound, 8-Aminoquinoline, is provided.[2][3]

Reference ¹H NMR Data: 8-Aminoquinoline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.8	dd	1H	H-2
~8.0	dd	1H	H-4
~7.4	dd	1H	H-3
~7.3	t	1H	H-5
~7.2	d	1H	H-7
~7.0	d	1H	H-6
~4.8	br s	2H	-NH ₂

Predicted ¹H NMR Spectrum for **8-Aminoquinolin-6-ol**:

- Aromatic Region (6.0-9.0 ppm): The substitution pattern on the quinoline ring will result in a unique set of splitting patterns for the remaining aromatic protons. The introduction of the -OH group at C-6 will likely shift the signals of adjacent protons (H-5 and H-7) upfield

compared to 8-aminoquinoline. The exact chemical shifts and coupling constants would require experimental determination or high-level computational prediction.

- **-OH and -NH₂ Protons:** The signals for the hydroxyl and amino protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Reference ¹³C NMR Data: 8-Aminoquinoline[4]

Chemical Shift (δ) ppm	Assignment
~147	C-2
~138	C-8a
~136	C-4
~134	C-8
~128	C-4a
~127	C-5
~121	C-3
~116	C-7
~110	C-6

Predicted ¹³C NMR Spectrum for **8-Aminoquinolin-6-ol**:

- **Aromatic Carbons:** The carbon atoms directly attached to the -NH₂ (C-8) and -OH (C-6) groups are expected to be significantly shielded (shifted upfield) due to the strong electron-donating nature of these substituents. Conversely, the ortho and para carbons relative to these groups will also experience changes in their chemical shifts.

- Quaternary Carbons: The signals for the quaternary carbons (C-4a, C-8a) will generally be of lower intensity.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

- Sample Preparation: Dissolve approximately 5-10 mg of purified **8-Aminoquinolin-6-ol** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with -OH and -NH₂ groups as it allows for the observation of these exchangeable protons.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
 - Typical spectral width: -2 to 12 ppm.[5]
 - A relaxation delay of 1-2 seconds is typically used.[5]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A wider spectral width is required (~0 to 200 ppm).[5]
 - A longer acquisition time and/or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions for **8-Aminoquinolin-6-ol**:

The IR spectrum will be characterized by the vibrational modes of the quinoline ring and the amino and hydroxyl functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500-3200	O-H stretch, N-H stretch	Hydroxyl, Amino
3100-3000	C-H stretch	Aromatic
1650-1500	C=C and C=N stretch	Aromatic Ring
~1600	N-H bend	Amino
1300-1000	C-O stretch	Phenolic Hydroxyl
900-675	C-H out-of-plane bend	Aromatic

The O-H and N-H stretching bands are expected to be broad due to hydrogen bonding. The presence of both groups may lead to overlapping bands in the 3500-3200 cm⁻¹ region.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for acquiring IR spectra of solid samples.

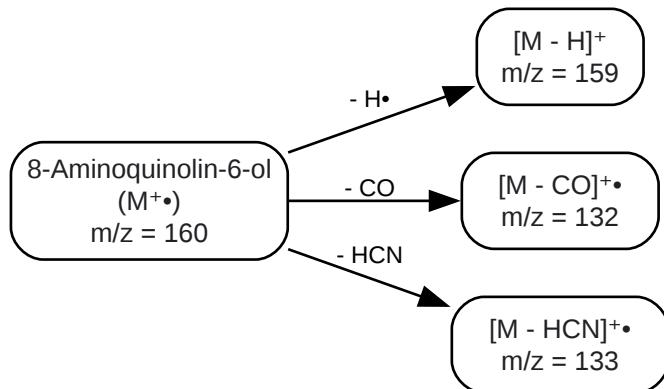
- Background Collection: Record a background spectrum of the empty, clean ATR crystal.[5]
- Sample Application: Place a small amount of the solid **8-Aminoquinolin-6-ol** powder onto the ATR crystal.
- Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.[5]
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum for **8-Aminoquinolin-6-ol**:

- Molecular Ion ($M^{+\bullet}$): The molecular weight of **8-Aminoquinolin-6-ol** is 160.17. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at $m/z = 160$. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
- Fragmentation Pattern: The fragmentation of the quinoline ring is a characteristic process. Common fragmentation pathways for quinolines involve the loss of HCN. For **8-Aminoquinolin-6-ol**, initial fragmentation may also involve the loss of CO, a common fragmentation for phenols, or radicals from the amino group. The exact fragmentation pattern would provide valuable structural information. For instance, the mass spectrum of the parent 8-aminoquinoline shows a prominent molecular ion at m/z 144 and a significant fragment at m/z 117, corresponding to the loss of HCN.^{[6][7][8]}



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